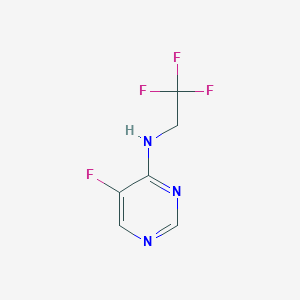

5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

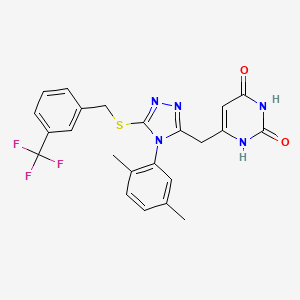

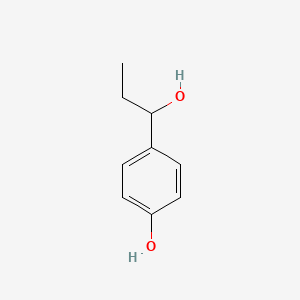

5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine, also known as FETPA, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FETPA is a small molecule that has been studied extensively for its various biological activities and mechanisms of action.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Novel compounds involving trichloromethylated and fluorinated pyrimidines have been synthesized, showcasing various reactions with amines, hydroxylamine, and hydrazines (Zanatta et al., 2005).

- A practical synthesis method for 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine has been developed as a key intermediate in creating deoxycytidine kinase (dCK) inhibitors (Zhang et al., 2009).

- Trifluoromethylated analogues of 4,5-dihydroorotic acid were synthesized to explore the potential interaction between fluorine atoms and ester groups (Sukach et al., 2015).

Biological and Pharmacological Applications

- Pyrimidin-4-amine derivatives showed significant insecticidal and fungicidal activities, suggesting their potential as novel pesticides (Liu et al., 2021).

- Some pyrimidine derivatives displayed antifungal activities against various plant pathogens, highlighting their potential use in agricultural settings (Wu et al., 2021).

- A class of triazolopyrimidines with a unique mechanism of tubulin inhibition showed promise as anticancer agents (Zhang et al., 2007).

Mécanisme D'action

Target of Action

It’s known that this compound exhibits excellent acaricidal activity , suggesting that it likely targets essential biological processes in mites.

Pharmacokinetics

It’s known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules .

Result of Action

The molecular and cellular effects of 5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine’s action result in excellent acaricidal activity. It has been reported to exhibit LC50 values of 0.19 mg/L against Tetranychus urticae, which can be compared with the commercial acaricide cyenopyrafen .

Analyse Biochimique

Molecular Mechanism

Potential areas of investigation include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of 5-Fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine on cellular function in in vitro or in vivo studies have not been reported . Future studies could investigate these aspects to better understand the temporal dynamics of this compound .

Dosage Effects in Animal Models

Future studies could explore threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well-characterized .

Transport and Distribution

Future studies could explore any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Propriétés

IUPAC Name |

5-fluoro-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F4N3/c7-4-1-11-3-13-5(4)12-2-6(8,9)10/h1,3H,2H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVZGUSDGIKAAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)NCC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F4N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2486828.png)

![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-pyridin-3-ylacetamide](/img/structure/B2486837.png)

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2486848.png)